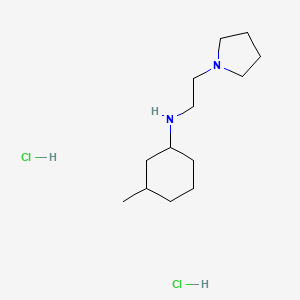
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride, also known as MEPH, is a psychoactive drug that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to amphetamines and cathinones. MEPH is a potent stimulant that can induce euphoria and increase alertness and energy levels. The drug has been widely used for scientific research purposes due to its unique properties and mechanism of action.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like the one in 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride, have been widely utilized in medicinal chemistry due to their ability to explore pharmacophore space efficiently, contribute to molecular stereochemistry, and provide increased three-dimensional coverage. Their utility in drug discovery is particularly notable in the design of bioactive molecules with target selectivity. The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring significantly influence the biological profile of drug candidates, demonstrating the ring's vital role in creating new compounds with varied biological activities (Li Petri et al., 2021).
Heterocyclic Aromatic Amines and Cancer Research
Heterocyclic aromatic amines, similar to the structural motifs in 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride, have been extensively studied in the context of cancer research. Epidemiological evidence has established a relationship between exposure to aromatic amines and cancer risk, especially in occupational settings and tobacco smoking. Certain arylamines have been classified as probably carcinogenic, and their metabolism-based drug–drug interactions are crucial in predicting potential adverse reactions. The selectivity of inhibitors used in phenotyping studies plays a critical role in deciphering the involvement of specific CYP isoforms in the metabolism of these compounds (Vineis & Pirastu, 1997), (Khojasteh et al., 2011).
Applications in Synthesis of N-Heterocycles
Tert-butanesulfinamide, a chiral sulfinamide, is widely used in the asymmetric synthesis of amines and their derivatives, showing relevance to compounds like 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride. This methodology has been instrumental in synthesizing structurally diverse N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives. These heterocycles are crucial in the structure of many natural products and compounds with therapeutic applications (Philip et al., 2020).
properties
IUPAC Name |
3-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-5-4-6-13(11-12)14-7-10-15-8-2-3-9-15;;/h12-14H,2-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAQSDRMGWZRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCN2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2453853.png)
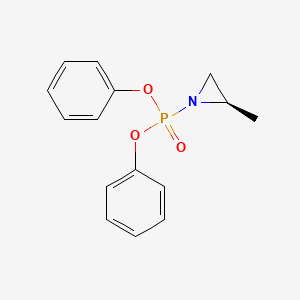
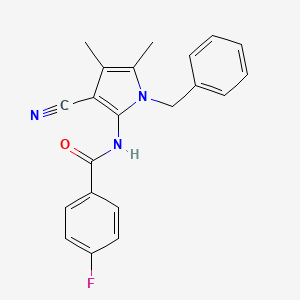
![5-{[4-(tert-butyl)benzyl]oxy}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2453856.png)

![N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2453860.png)
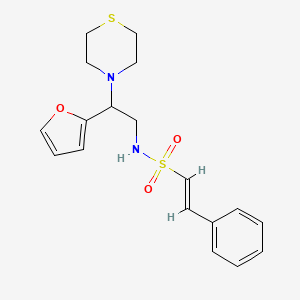
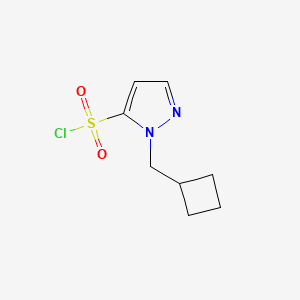
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2453867.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea](/img/structure/B2453871.png)
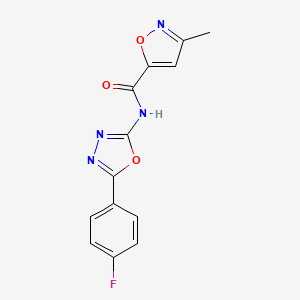
![2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester](/img/structure/B2453873.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2453876.png)